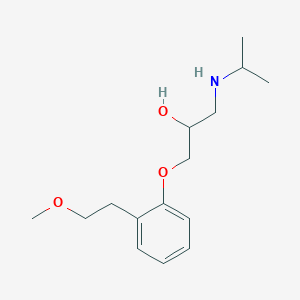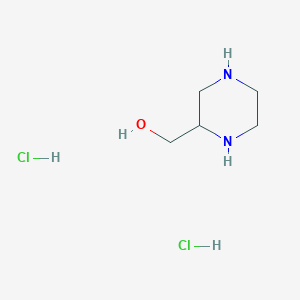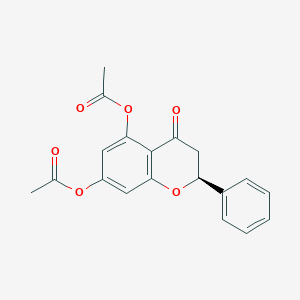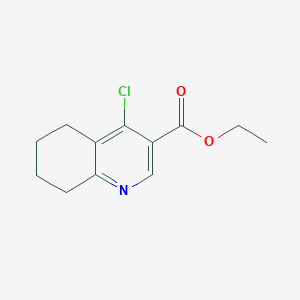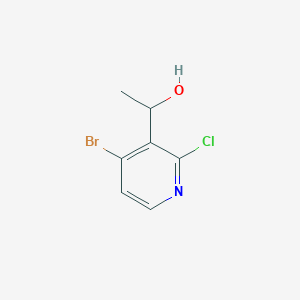
1-(4-Bromo-2-chloropyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-chloropyridin-3-yl)ethanol, also known as BCE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCE belongs to the family of pyridine derivatives, which have been extensively studied for their biological activities.
作用机制
The exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood. However, it is believed to act on various molecular targets in the body. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sedation. It has also been shown to inhibit the activity of COX enzymes, which are involved in the production of inflammatory cytokines. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
生化和生理效应
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to have various biochemical and physiological effects in the body. In animal models, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to reduce inflammation and pain, as well as improve cognitive function. It has also been shown to reduce anxiety and induce sedation. In cancer cells, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be obtained in its solid state. It is also relatively easy to synthesize, with a yield of approximately 50%. However, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals in certain experiments. Additionally, the exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood, which can make it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its potential use as an anti-inflammatory and analgesic agent. It could also be studied for its potential use in the treatment of addiction. In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its effects on cognitive function and anxiety. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be studied for its potential use in combination with other anticancer agents to improve their efficacy.
Conclusion
1-(4-Bromo-2-chloropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer and addiction. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors and inhibit the activity of COX enzymes. It has also been shown to induce apoptosis in cancer cells. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments, but also has limitations due to its solubility and the lack of understanding of its mechanism of action. Future research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could focus on its potential use in combination with other agents and its effects on cognitive function and anxiety.
合成方法
The synthesis of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol involves the reaction of 4-bromo-2-chloro-3-hydroxypyridine with sodium hydroxide and ethylene oxide. The resulting product is then purified by recrystallization. The yield of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is approximately 50%, and the compound can be obtained in its solid state.
科学研究应用
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been studied for its potential therapeutic properties in various fields of research. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, as well as improve cognitive function in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
CAS 编号 |
128071-88-5 |
|---|---|
产品名称 |
1-(4-Bromo-2-chloropyridin-3-yl)ethanol |
分子式 |
C7H7BrClNO |
分子量 |
236.49 g/mol |
IUPAC 名称 |
1-(4-bromo-2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |
InChI 键 |
QCXAJXCUQAXHTN-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CN=C1Cl)Br)O |
规范 SMILES |
CC(C1=C(C=CN=C1Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



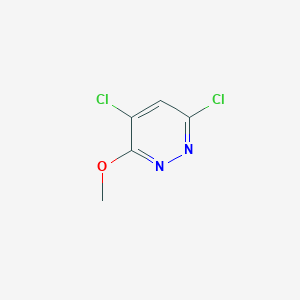
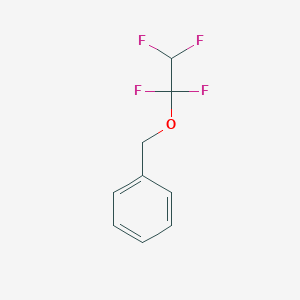
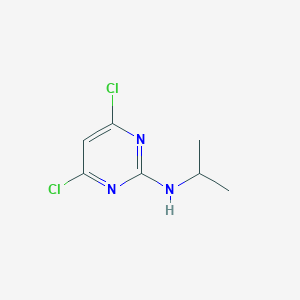
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
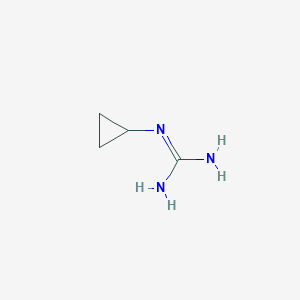
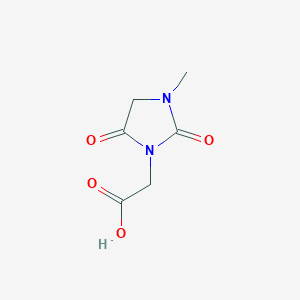
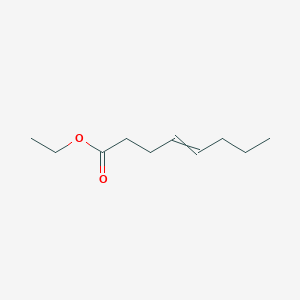
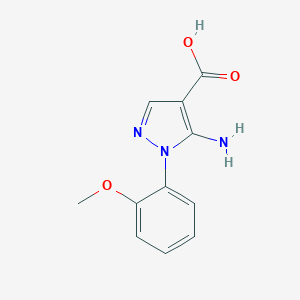
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

